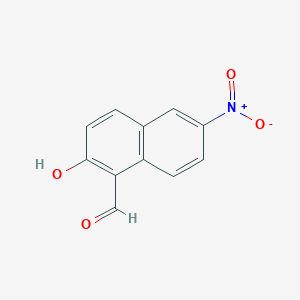

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

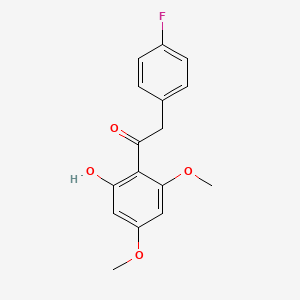

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde consists of 11 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde has a molecular weight of 217.18 g/mol .Wissenschaftliche Forschungsanwendungen

Application 1: Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence

- Summary of the Application : 2-Hydroxy-1-naphthaldehyde-derived systems, such as 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde, are known for their unusual ESIPT fluorescence. This property makes them useful in various applications, including the development of new-type sensors, nonlinear optical materials, and biochemical probes .

- Methods of Application/Experimental Procedures : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .

- Results/Outcomes : The ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal/mol in the cyclohexane solvation, and all the calculated emission was consistent with the experimental findings .

Application 2: Synthesis of Thiophene Derivatives

- Summary of the Application : Thiophene-based analogs, which can be synthesized from compounds like 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde, are of great interest to scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application/Experimental Procedures : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results/Outcomes : Thiophene derivatives have been found to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Application 3: Synthesis of Heterocycles

- Summary of the Application : 2-Naphthol or β-naphthol, a naphthalene homologue of phenol, bearing hydroxyl group at 2-position, has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .

- Methods of Application/Experimental Procedures : The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it fascinating candidate for organic chemists. 2-Naphthol has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

- Results/Outcomes : Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV. Moreover, they also contribute in the field of material science, dyes and pigment science as well as agrochemistry .

Application 4: Synthesis of Schiff Bases

- Summary of the Application : 2-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules which exhibit a widely range as a model system for biological macromolecules .

- Methods of Application/Experimental Procedures : Schiff bases are formed from o-hydroxy aromatic ketones and aldehydes and are stellar design for the study of keto-enol tautomerism in liquid and solid state .

- Results/Outcomes : The metal-Schiff base complexes obtained from 2-hydroxynaphthalene-1-carbaldehyde had been revealed to show a broad area of biological effectiveness, catalytic reaction, sensors, selective electrodes and fluorescent .

Application 5: Fluorescent Chemosensors

- Summary of the Application : 2-Hydroxy-1-naphthaldehyde is a trading material and frequently used as a stellar predecessor for the preparation of various fluorescent chemosensors .

- Methods of Application/Experimental Procedures : The better way it to be synthesized is Reimer-Tiemann method by incorporating 2-naphthol .

- Results/Outcomes : Due to vicinity of hydroxy group in position-2 (a hydrogen giver destination) and aldehyde group in location-1 (or derivatives concerning illustration different azomethine groups) (as acceptor destination), some degree of intramolecular charger exchange transform within the naphthalene ring from location-2 as -OH group to the location-1 as alde-hyde group donates to its feeble yellow fluorescence .

Eigenschaften

IUPAC Name |

2-hydroxy-6-nitronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-6-10-9-3-2-8(12(15)16)5-7(9)1-4-11(10)14/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXSOJJDHNPSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393730 |

Source

|

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-6-nitronaphthalene-1-carbaldehyde | |

CAS RN |

53653-22-8 |

Source

|

| Record name | 2-hydroxy-6-nitronaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)